N-(3-Methylbenzyl)propan-1-amine
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Overview
Description
N-(3-Methylbenzyl)propan-1-amine is an organic compound with the molecular formula C10H15N. It is also known as 3-(3-Methylphenyl)-1-propanamine. This compound is part of the amine class and is characterized by the presence of an amine group attached to a propyl chain, which is further connected to a 3-methylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylbenzyl)propan-1-amine typically involves the reaction of 3-methylbenzyl chloride with propylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of catalysts, such as palladium on carbon, can also enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbenzyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
N-(3-Methylbenzyl)propan-1-amine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-Methylbenzyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, leading to increased levels of these chemicals in the synaptic cleft and enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, it functions as a norepinephrine-dopamine reuptake inhibitor.
3-Methylmethcathinone: A designer drug from the substituted cathinone family, it inhibits norepinephrine uptake and displays dopaminergic activity.
1-Methyl-3-phenylpropylamine:
Uniqueness
N-(3-Methylbenzyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-3-7-12-9-11-6-4-5-10(2)8-11/h4-6,8,12H,3,7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKKIUWNPPDLGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CC(=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640850 |
Source
|
Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16096-52-9 |
Source
|
Record name | N-[(3-Methylphenyl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10640850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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